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Cat. No.: B15589680

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis,

and the elimination of damaged or infected cells. A hallmark of apoptosis is the activation of a

cascade of cysteine-aspartic proteases known as caspases. (Asp)2-Rhodamine 110, also

known as D2R, is a highly sensitive and specific substrate for detecting the activity of

executioner caspases, primarily caspase-3 and caspase-7, in living cells. This cell-permeant

substrate is initially non-fluorescent. In apoptotic cells, activated caspases cleave the aspartic

acid residues, releasing the highly fluorescent Rhodamine 110 (R110). The resulting green

fluorescence can be readily quantified on a single-cell basis using flow cytometry, making it a

powerful tool for studying apoptosis in various research and drug development applications.

Principle of the Assay
The (Asp)2-Rhodamine 110 assay is based on the enzymatic activity of caspases. In healthy,

non-apoptotic cells, (Asp)2-Rhodamine 110 remains intact and non-fluorescent. Upon the

induction of apoptosis, initiator caspases (e.g., caspase-8, caspase-9) are activated, which in

turn cleave and activate executioner caspases (caspase-3 and -7). These active executioner
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caspases recognize and cleave the aspartate residues of (Asp)2-Rhodamine 110. This

cleavage releases the fluorescent Rhodamine 110, which emits a bright green signal upon

excitation. The intensity of the green fluorescence is directly proportional to the amount of

active caspase-3 and -7 in the cell.

Data Presentation
The following tables provide representative quantitative data from flow cytometry-based

caspase assays using a Rhodamine 110-based substrate.

Table 1: Dose-Dependent Caspase Activation in Jurkat Cells

Treatment (Staurosporine Concentration)
Percentage of Apoptotic Cells (R110
Positive)

0 µM (Untreated Control) 5%

0.5 µM 25%

1.0 µM 60%

2.0 µM 85%

1.0 µM + Z-VAD-FMK (Pan-caspase inhibitor) 8%

Jurkat cells were treated with varying concentrations of staurosporine for 4 hours to induce

apoptosis. Z-VAD-FMK is a pan-caspase inhibitor used as a negative control.

Table 2: Time Course of Caspase Activation[1]
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Time after Staurosporine
Treatment (hours)

Mean Fluorescence
Intensity (MFI)

Fold Change in MFI (vs. 0
hours)

0 120 1.0

1 250 2.1

2 780 6.5

4 1500 12.5

6 1350 11.3

Jurkat cells were treated with 1 µM staurosporine, and caspase activity was measured at

different time points.[1]

Signaling Pathway
The activation of caspase-3, the primary target of (Asp)2-Rhodamine 110, can be initiated

through two main pathways: the extrinsic (death receptor) pathway and the intrinsic

(mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.
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Experimental Workflow

1. Cell Seeding and Culture

2. Induce Apoptosis
(e.g., Staurosporine treatment)

Include:
- Untreated Control

- Negative Control (Caspase Inhibitor)

3. Add (Asp)2-Rhodamine 110
(Final concentration: 1-10 µM)

4. Incubate
(30-60 min, 37°C, 5% CO2, protected from light)

5. Harvest Cells

6. Wash with PBS

7. Resuspend in PBS

8. Analyze on Flow Cytometer
(Ex: 488 nm, Em: ~520 nm)

9. Data Analysis
(Gate on fluorescent population)

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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